molecular formula C12H24N2O B1444293 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1000771-69-6

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B1444293
CAS RN: 1000771-69-6
M. Wt: 212.33 g/mol
InChI Key: WSPNWYAESBVATA-UHFFFAOYSA-N
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Description

The compound “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” is a synthetic compound with wide-ranging applications in scientific experiments. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is in liquid form . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial for the synthesis of biologically active compounds. The compound can serve as a precursor or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are significant in drug design and can lead to the development of new pharmaceuticals.

Pharmacological Applications

The piperidine moiety is present in more than twenty classes of pharmaceuticals . As such, derivatives of “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” could potentially be used in the discovery and biological evaluation of potential drugs. This includes the exploration of their effects as analgesics, anti-inflammatory agents, and antipsychotic medications .

Anticancer Research

Piperidine derivatives have shown promise in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival. For instance, certain piperidine derivatives have been utilized as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Antimicrobial and Antifungal Applications

The structural flexibility of piperidine derivatives allows them to be tailored for use as antimicrobial and antifungal agents. By modifying the piperidine core of “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one,” researchers can develop compounds with specific activity against a range of microbial and fungal pathogens .

Neurological Disorders

Compounds with a piperidine structure have been investigated for their potential in treating neurological disorders. This includes research into anti-Alzheimer’s and antipsychotic agents, where the modulation of neurotransmitter systems is a key therapeutic strategy .

Anticoagulant Properties

Piperidine derivatives can also be explored for their anticoagulant properties. For example, certain 4-(piperidin-1-yl)pyridine derivatives have shown strong factor IIa inhibition, indicating a good anticoagulant effect . This suggests that derivatives of the compound could be valuable in the development of new anticoagulant drugs.

Safety and Hazards

The compound is classified as dangerous. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPNWYAESBVATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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